

# isopropyl mercaptan spectral data (IR, NMR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Propanethiol*

Cat. No.: *B166235*

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An In-depth Technical Guide to the Spectral Data of Isopropyl Mercaptan

A comprehensive resource for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the spectral data for isopropyl mercaptan (also known as **2-propanethiol**), a compound relevant in various chemical and pharmaceutical contexts. This document presents structured infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complemented by detailed experimental protocols and a logical workflow for spectral analysis. This information is pivotal for the unambiguous identification, characterization, and quality control of isopropyl mercaptan in research and development.

## Infrared (IR) Spectroscopy

### IR Spectral Data

The infrared spectrum of isopropyl mercaptan provides key information about the vibrational modes of its functional groups. The data presented below is a compilation of characteristic absorptions for a liquid-phase spectrum.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (sp <sup>3</sup> )
~2570	Weak	S-H stretch (thiol)
~1460	Medium	C-H bend (CH <sub>3</sub> )
~1370	Medium	C-H bend (CH <sub>3</sub> )
~1160	Medium	C-S stretch

Note: The S-H stretching absorption is characteristically weak and can sometimes be broad.

## Interpretation

The presence of a weak absorption band around 2570 cm<sup>-1</sup> is a definitive indicator of the thiol (S-H) functional group. Strong absorptions in the region of 2970 cm<sup>-1</sup> are characteristic of the C-H stretching within the isopropyl group. The bending vibrations for the methyl groups are observed around 1460 cm<sup>-1</sup> and 1370 cm<sup>-1</sup>. The C-S stretching vibration is typically weak and located in the fingerprint region, near 1160 cm<sup>-1</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of isopropyl mercaptan is distinct, displaying two signals for the protons of the isopropyl group and a separate signal for the thiol proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~1.34	Doublet	6H	~6.7	-CH <sub>3</sub>
~1.58	Singlet (broad)	1H	N/A	-SH
~3.14	Septet	1H	~6.7	-CH-

Note: The chemical shift of the thiol proton (-SH) can vary depending on concentration and solvent, and the signal is often broad due to chemical exchange, which typically obscures any coupling to adjacent protons.

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum exhibits two signals, corresponding to the two unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~27.6	-CH <sub>3</sub>
~30.5	-CH-

## Mass Spectrometry (MS)

### Mass Spectral Data

The electron ionization (EI) mass spectrum of isopropyl mercaptan displays a distinct molecular ion peak and a predictable fragmentation pattern that is characteristic of the structure.

m/z	Relative Intensity (%)	Assignment
76	~50	[M] <sup>+</sup> (Molecular Ion)
61	~25	[M - CH <sub>3</sub> ] <sup>+</sup>
43	100	[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak)
41	~75	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Fragmentation Pattern

The most abundant peak (base peak) at an m/z of 43 corresponds to the formation of the stable isopropyl cation, resulting from the cleavage of the C-S bond and loss of the sulfhydryl radical. The molecular ion peak at m/z 76 confirms the molecular weight of the compound.[\[1\]](#) Another notable fragment at m/z 61 arises from the loss of a methyl radical from the parent ion.

## Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral data presented. Specific instrument parameters may be adjusted based on the available equipment and desired resolution.

### Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: For a volatile liquid like isopropyl mercaptan, a neat spectrum is typically acquired by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).[2][3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by applying a drop of the sample directly onto the ATR crystal.[4]
- Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded first. The sample is then introduced, and the sample spectrum is collected. The instrument scans the mid-IR range, typically from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of isopropyl mercaptan is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), inside a 5 mm NMR tube. [5] The solution should be filtered to remove any particulate matter.
- $^1\text{H}$  NMR Acquisition: The NMR spectrometer is tuned to the proton frequency (e.g., 300 MHz or 500 MHz). A standard one-dimensional proton experiment is executed. Important parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.
- $^{13}\text{C}$  NMR Acquisition: The spectrometer is tuned to the corresponding carbon frequency (e.g., 75 MHz or 125 MHz). A proton-decoupled pulse sequence is typically used to ensure that each unique carbon appears as a singlet. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans is generally required to achieve a good signal-to-noise ratio compared to  $^1\text{H}$  NMR.

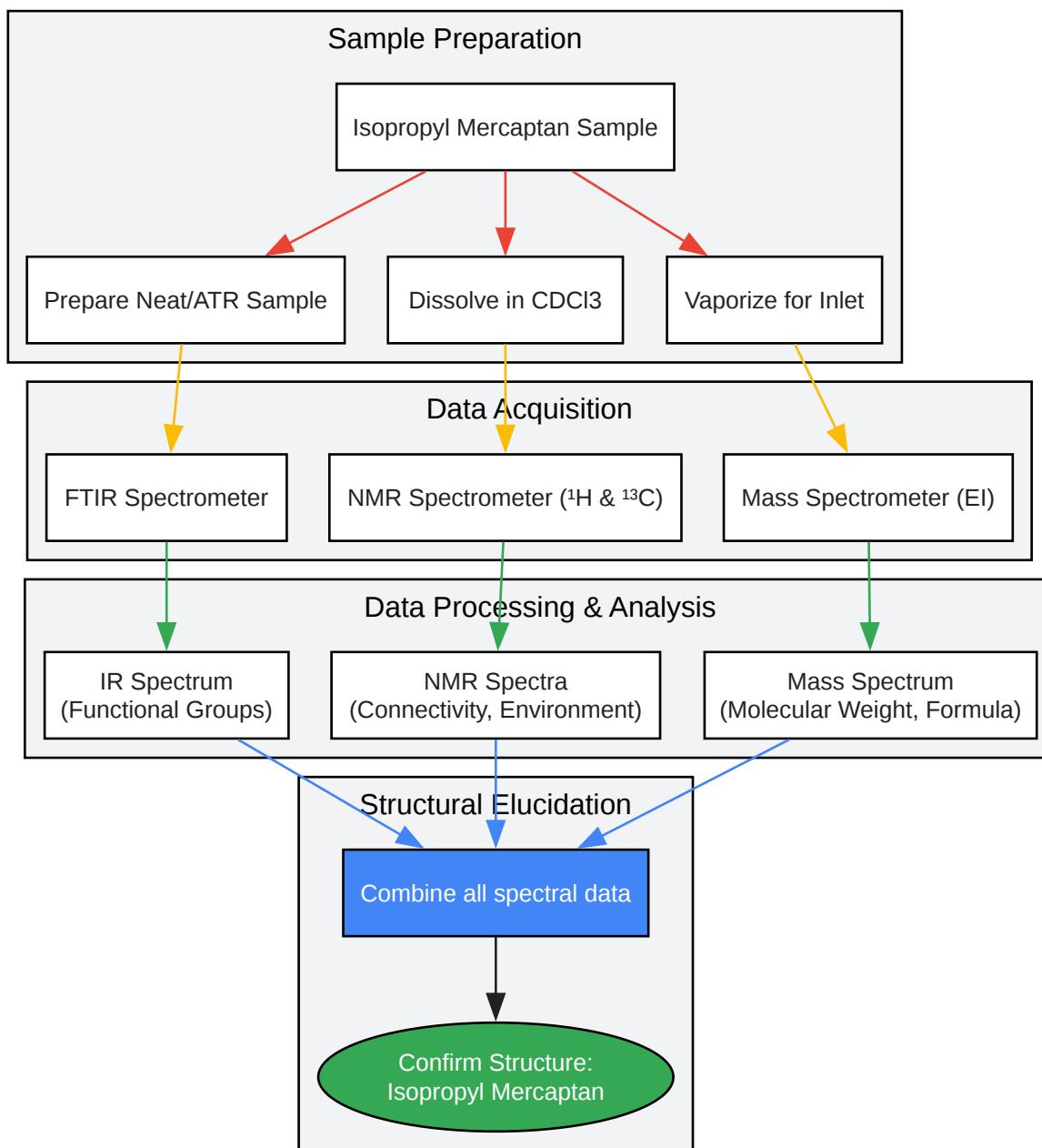
### Mass Spectrometry (MS)

- Technique: Electron Ionization Mass Spectrometry (EI-MS).
- Sample Introduction: Isopropyl mercaptan is a volatile liquid, making it suitable for introduction into the ion source via a direct insertion probe, a heated inlet system, or through a gas chromatograph (GC-MS) if separation from a mixture is required.
- Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Analysis: The positively charged ions are accelerated into a mass analyzer (such as a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ). A detector then records the relative abundance of each ion to generate the mass spectrum.

## Workflow for Spectral Analysis

The diagram below outlines the logical progression for the comprehensive spectral analysis and structural confirmation of a sample such as isopropyl mercaptan.

## Workflow for Spectroscopic Identification of Isopropyl Mercaptan

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Caption: Logical workflow for the spectroscopic analysis of isopropyl mercaptan.

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## References

- 1. 2-Propanethiol(75-33-2) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Propanethiol [webbook.nist.gov]
- 5. 2-Methyl-2-propanethiol(75-66-1) 1H NMR spectrum [chemicalbook.com]
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